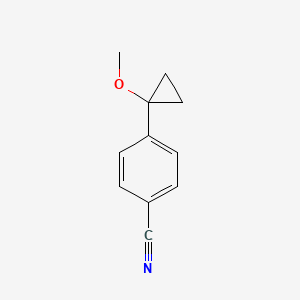![molecular formula C7H4ClN3 B15333073 8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)
8-Chloropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the fusion of pyridine and pyrimidine rings, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the selective Suzuki-Miyaura cross-coupling reaction. This method utilizes 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine as starting materials. The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and environmentally benign approach .
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids, which react under palladium-catalyzed conditions to form aryl-substituted derivatives.
Oxidation and Reduction Reactions: Reagents such as oxone and TEMPO can be used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
The major products formed from these reactions include various aryl-substituted pyridopyrimidines, which have potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell growth and survival pathways . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
8-Chloropyrido[4,3-d]pyrimidine can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its potential as a protein kinase inhibitor.
Quinazoline: A well-studied compound with applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a PI3K inhibitor, which distinguishes it from other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C7H4ClN3 |
|---|---|
Molecular Weight |
165.58 g/mol |
IUPAC Name |
8-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI Key |
BSVWUXVWIHQLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)









![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15333038.png)


